molecular formula C7H7ClO2S2 B185800 4-(Methylthio)benzenesulfonyl chloride CAS No. 1129-25-5

4-(Methylthio)benzenesulfonyl chloride

Cat. No.: B185800
CAS No.: 1129-25-5
M. Wt: 222.7 g/mol
InChI Key: ZCCHKGQZUSPUGJ-UHFFFAOYSA-N
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Description

4-(Methylthio)benzenesulfonyl chloride is an organic compound with the molecular formula C7H7ClO2S2 and a molecular weight of 222.71 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a methylthio group attached to the benzene ring. This compound is commonly used as a reagent in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(methylthio)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(Methylthio)benzenesulfonic acid+SOCl24-(Methylthio)benzenesulfonyl chloride+SO2+HCl\text{4-(Methylthio)benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(Methylthio)benzenesulfonic acid+SOCl2​→4-(Methylthio)benzenesulfonyl chloride+SO2​+HCl

Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out by mixing 4-(methylthio)benzenesulfonic acid with PCl5 and heating the mixture:

4-(Methylthio)benzenesulfonic acid+PCl54-(Methylthio)benzenesulfonyl chloride+POCl3+HCl\text{4-(Methylthio)benzenesulfonic acid} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl} 4-(Methylthio)benzenesulfonic acid+PCl5​→4-(Methylthio)benzenesulfonyl chloride+POCl3​+HCl

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes steps such as purification, distillation, and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The methylthio group can be oxidized to form sulfone derivatives.

    Reduction: The sulfonyl chloride group can be reduced to form sulfinyl or thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions with amines.

    Sulfones: Formed from oxidation of the methylthio group.

    Sulfinyl and Thiol Derivatives: Formed from reduction reactions.

Scientific Research Applications

4-(Methylthio)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfone derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs with antimicrobial and anthelmintic properties.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(methylthio)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfone, and other derivatives. The methylthio group can also undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations.

Comparison with Similar Compounds

4-(Methylthio)benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

  • 4-(Aminosulfonyl)benzenesulfonyl chloride
  • 4-(Acetylamino-methyl)benzenesulfonyl chloride
  • 4-(Phenylazo)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

These compounds share similar reactivity patterns due to the presence of the sulfonyl chloride group. the presence of different substituents (e.g., methylthio, amino, acetylamino, phenylazo, trifluoromethyl) imparts unique properties and reactivity to each compound, making them suitable for specific applications in organic synthesis and research .

Biological Activity

4-(Methylthio)benzenesulfonyl chloride, also known as methylthio phenyl sulfone chloride, is an organosulfur compound with significant applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Chemical Formula : C7H9ClO2S2
  • Molecular Weight : 210.73 g/mol
  • CAS Number : 102-77-0

This compound exhibits biological activity primarily through its interaction with various biomolecules, particularly proteins and enzymes. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify amino acids in proteins, thereby altering their function.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by modifying active site residues, leading to reduced catalytic activity.
  • Receptor Antagonism : It may act as an antagonist at specific receptor sites, influencing various signaling pathways.

Biological Activity

Research indicates that this compound possesses several biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
AnticancerInduces apoptosis in leukemia cell lines

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial properties.
  • Inflammation Model :
    In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw swelling and cytokine levels compared to control groups, highlighting its potential as an anti-inflammatory agent.
  • Cancer Research :
    Research conducted on human leukemia cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, suggesting its utility in cancer therapy.

Properties

IUPAC Name

4-methylsulfanylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCHKGQZUSPUGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456641
Record name 4-(Methylthio)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-25-5
Record name 4-(Methylthio)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)benzene-1-sulfonyl chloride
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